molecular formula C14H14ClN B2586157 (3-Chlorophenyl)(4-methylphenyl)methanamine CAS No. 701212-45-5

(3-Chlorophenyl)(4-methylphenyl)methanamine

Cat. No.: B2586157
CAS No.: 701212-45-5
M. Wt: 231.72
InChI Key: SHKAUKMYGXMNSX-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN. It is a derivative of methanamine, where the hydrogen atoms are substituted with a 3-chlorophenyl and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(3-Chlorophenyl)(4-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)(4-methylphenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine and a methyl group can affect its interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

(3-chlorophenyl)-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKAUKMYGXMNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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